4-((5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid
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Overview
Description
4-((5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid is a complex organic compound that features a thiazolidine ring, a benzoic acid moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid typically involves multiple steps. One common route includes the formation of the thiazolidine ring through the reaction of a suitable amine with a thioamide under controlled conditions. The methoxyphenyl group is introduced via a nucleophilic substitution reaction, and the benzoic acid moiety is often added through a coupling reaction, such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Catalysts and reagents are carefully selected to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-((5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
4-((5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 4-((5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity, while the benzoic acid moiety can facilitate cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
4-((5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid is unique due to its combination of a thiazolidine ring, methoxyphenyl group, and benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Biological Activity
4-((5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid is a compound belonging to the thiazolidine family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the synthesis, biological activity, structure-activity relationships, and relevant case studies concerning this compound.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Thiazolidine Derivative : The initial step involves the reaction of 4-methoxyphenylamine with appropriate aldehydes to form thiazolidine derivatives.
- Carboxylic Acid Derivation : The thiazolidine derivative is then reacted with benzoic acid derivatives to yield the target compound.
- Characterization : The final product is characterized using spectroscopic methods such as NMR and IR to confirm its structure and purity.
Biological Activity
The biological activities of this compound have been assessed through various studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial effects. A study evaluated a series of thiazolidine derivatives for their antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably:
- Compounds demonstrated weak to moderate activity against Staphylococcus aureus and Escherichia coli.
- Specific derivatives showed promising antifungal activity against Candida albicans .
Table 1: Antimicrobial Activity of Thiazolidine Derivatives
Compound ID | Bacteria Tested | Activity Level |
---|---|---|
3a | E. coli | Weak |
3d | S. aureus | Moderate |
3g | C. albicans | Moderate |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. A structure-activity relationship (SAR) study on similar compounds revealed that modifications at specific positions on the benzoic acid moiety significantly influenced their inhibitory activities against protein kinase CK2, a target in cancer therapy:
Table 2: Anticancer Activity of Related Compounds
Compound | IC50 (μM) Against CK2α | CC50 (μM) Against A549 Cells |
---|---|---|
Parent Compound | 0.014 | 1.5 |
Methoxy-substituted | 0.0088 | 3.0 |
Case Studies
- Veterinary Applications : A study investigated the effects of a mixture including derivatives like 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine on animal health. Results indicated improved healing rates in purulent wounds compared to control treatments .
- Clinical Implications : Another study focused on the pharmacokinetics of similar thiazolidine derivatives in clinical settings, highlighting their bioavailability and efficacy in treating infections .
Properties
IUPAC Name |
4-[[5-(4-methoxyanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-25-14-8-6-13(7-9-14)19-15-16(21)20(18(24)26-15)10-11-2-4-12(5-3-11)17(22)23/h2-9,15,19H,10H2,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOLYWIQPPBJCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.